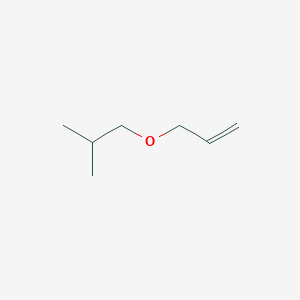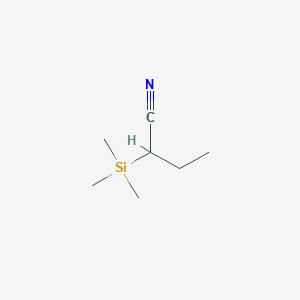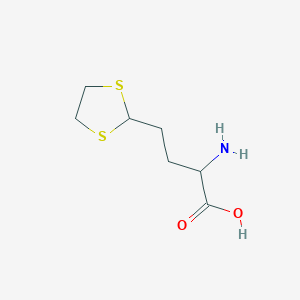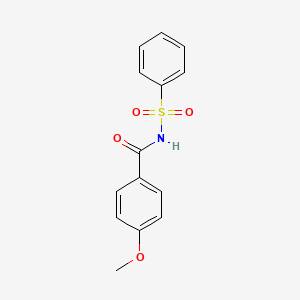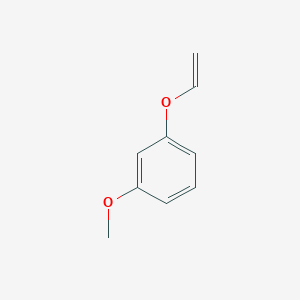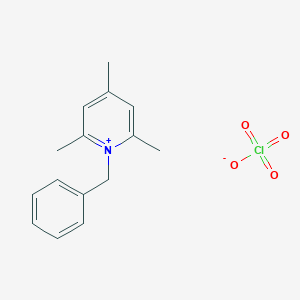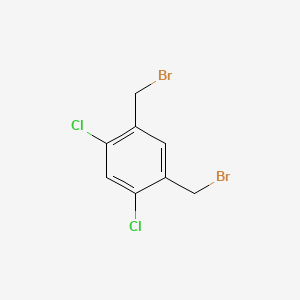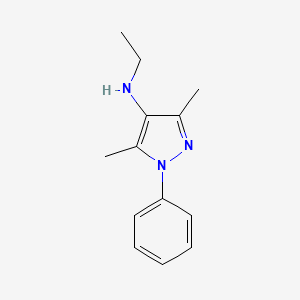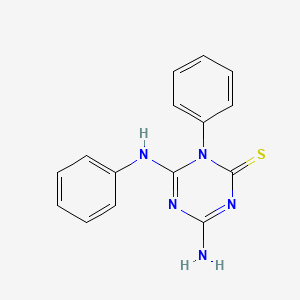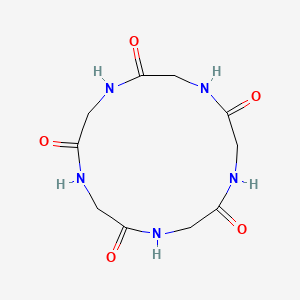
Cyclo(glycylglycylglycylglycylglycyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(glycylglycylglycylglycylglycyl) is a cyclic peptide composed of six glycine residues. This compound is part of a broader class of cyclic peptides, which are known for their stability and unique structural properties. The cyclic nature of Cyclo(glycylglycylglycylglycylglycyl) imparts resistance to enzymatic degradation, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(glycylglycylglycylglycylglycyl) typically involves the cyclization of a linear hexaglycine peptide. This can be achieved through solid-phase peptide synthesis (SPPS), followed by cyclization under specific conditions. The linear peptide is first assembled on a resin, and then cyclized using coupling reagents such as HATU or EDC in the presence of a base like DIPEA. The reaction is usually carried out in an organic solvent like DMF or DCM.
Industrial Production Methods
Industrial production of Cyclo(glycylglycylglycylglycylglycyl) would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(glycylglycylglycylglycylglycyl) can undergo various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide bonds, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of glycine derivatives, while substitution reactions can introduce various functional groups into the peptide.
Applications De Recherche Scientifique
Cyclo(glycylglycylglycylglycylglycyl) has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of novel materials and as a building block for more complex cyclic peptides.
Mécanisme D'action
The mechanism of action of Cyclo(glycylglycylglycylglycylglycyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(glycylglycyl): A smaller cyclic peptide with similar stability but different binding properties.
Cyclo(glycylglycylglycyl): Another cyclic peptide with intermediate size and properties.
Cyclo(glycylglycylglycylglycyl): Slightly smaller than Cyclo(glycylglycylglycylglycylglycyl) but shares similar stability and resistance to degradation.
Uniqueness
Cyclo(glycylglycylglycylglycylglycyl) is unique due to its larger ring size, which provides more flexibility and potential binding sites compared to smaller cyclic peptides. This makes it particularly useful in applications requiring high specificity and stability.
Propriétés
Numéro CAS |
23879-47-2 |
|---|---|
Formule moléculaire |
C10H15N5O5 |
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C10H15N5O5/c16-6-1-11-7(17)2-13-9(19)4-15-10(20)5-14-8(18)3-12-6/h1-5H2,(H,11,17)(H,12,16)(H,13,19)(H,14,18)(H,15,20) |
Clé InChI |
HARBSVXRNFUELQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)
